6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione
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Overview
Description
6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused ring system combining imidazole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-aryl-2-aminoimidazolines with arylisocyanates or arylisothiocyanates to form intermediate urea or thiourea derivatives. These intermediates are then cyclized using phosgene or thiophosgene in the presence of bases to yield the desired triazine compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole and triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
1,6-Diaryl-5,7-dioxo(dithio)imidazo[1,2-a][1,3,5]triazines: These compounds share a similar core structure but differ in the substituents attached to the triazine ring.
1-aryl-6-substituted-5,7(1H)dioxo-2,3-dihydroimidazo[1,2-a][1,3,5]triazine derivatives: These derivatives have variations in the aryl and substituent groups, leading to different chemical and biological properties.
Uniqueness
6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is unique due to its specific ring structure and the potential for diverse chemical modifications. This allows for the creation of a wide range of derivatives with tailored properties for various applications.
Biological Activity
6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is a compound belonging to the class of imidazo[1,2-a][1,3,5]triazines, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
- Molecular Formula : C5H6N4O
- CAS Number : 7511-45-7
- Synonyms : NSC51099; SCHEMBL13760632
Anticancer Activity
Research has shown that compounds related to imidazo[1,2-a][1,3,5]triazines exhibit significant anticancer properties. Specific studies have highlighted the following:
- Selective Cytotoxicity : Compounds derived from triazine structures have demonstrated selective antiproliferative activity against various cancer cell lines. For instance, derivatives of 6,N2-diaryl-1,3,5-triazine-2,4-diamines showed a GI50 value of 1 nM against MDA-MB231 breast cancer cells while sparing normal breast epithelial cells (MCF-10A) .
- Mechanism of Action : The primary mechanism appears to be apoptosis induction in cancer cells. Fluorescence microscopy and live cell imaging revealed morphological changes consistent with apoptotic processes following treatment with these compounds .
Other Biological Activities
In addition to anticancer effects, imidazo[1,2-a][1,3,5]triazines have been associated with other biological activities:
- Antimicrobial Activity : Studies indicate potential antimicrobial properties against various pathogens .
- Anti-inflammatory Effects : Some derivatives have shown promise in inhibiting inflammatory pathways and cytokine production .
Case Studies and Research Findings
Study | Findings | Cell Lines Tested | IC50 Values |
---|---|---|---|
Study 1 | Antiproliferative activity against triple-negative breast cancer | MDA-MB231 | 1 nM |
Study 2 | Inhibition of PI3K/mTOR pathway in cancer cells | A549, MCF-7 | 0.20 μM (A549), 1.25 μM (MCF-7) |
Study 3 | Cytotoxicity against HeLa and HepG2 cells | HeLa, HepG2 | 12.21 μM (HepG2), 16.32 μM (HeLa) |
Study 4 | Anti-inflammatory activity via cytokine inhibition | Various | Not specified |
Molecular Mechanisms
The biological activity of 6,7-dihydroimidazo[1,2-a][1,3,5]triazine derivatives can be attributed to several molecular interactions:
- Topoisomerase Inhibition : Some derivatives act as inhibitors of topoisomerases which are crucial for DNA replication and transcription .
- Kinase Inhibition : Compounds have shown inhibitory effects on kinases involved in cancer signaling pathways (e.g., PI3K and mTOR), leading to reduced cell proliferation and survival .
Properties
CAS No. |
7511-45-7 |
---|---|
Molecular Formula |
C5H6N4O2 |
Molecular Weight |
154.13 g/mol |
IUPAC Name |
7,8-dihydro-6H-imidazo[1,2-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C5H6N4O2/c10-4-7-3-6-1-2-9(3)5(11)8-4/h1-2H2,(H2,6,7,8,10,11) |
InChI Key |
KZJQBBLYNDPFKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=O)NC2=O)N1 |
Origin of Product |
United States |
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